molecular formula C8H15NO4 B12055531 (tert-Butoxycarbonyl)-L-alanine-2-13C-15N

(tert-Butoxycarbonyl)-L-alanine-2-13C-15N

Cat. No.: B12055531
M. Wt: 191.19 g/mol
InChI Key: QVHJQCGUWFKTSE-GWDDMYRWSA-N
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Description

(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is a labeled amino acid derivative used in various scientific research applications. The compound features isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating its use in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The isotopic labeling is introduced by using carbon-13 and nitrogen-15 enriched starting materials.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency, versatility, and sustainability of the synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxycarbonyl)-L-alanine-2-13C-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N primarily involves its role as a protected amino acid. The Boc group stabilizes the amino function, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino acid can participate in various biochemical and chemical processes. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

    (tert-Butoxycarbonyl)-L-alanine: Similar in structure but without isotopic labeling.

    (tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.

    (tert-Butoxycarbonyl)-L-leucine: Boc-protected amino acid with a larger aliphatic side chain.

Uniqueness

(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is unique due to its isotopic labeling, which makes it invaluable for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

191.19 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](213C)propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1,9+1

InChI Key

QVHJQCGUWFKTSE-GWDDMYRWSA-N

Isomeric SMILES

C[13C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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